

TG101209 Cross-Reactivity Profile: A Comparative Analysis with FLT3 and RET Tyrosine Kinases

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Compound of Interest

Compound Name: TG101209

Cat. No.: B1683925

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This guide provides a comparative analysis of the tyrosine kinase inhibitor **TG101209**, focusing on its cross-reactivity with FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases. The information presented herein is supported by in vitro experimental data to assist researchers in evaluating the selectivity profile of this compound.

Inhibitory Activity of TG101209 against JAK2, FLT3, and RET

TG101209 is a potent inhibitor of Janus kinase 2 (JAK2). However, it also exhibits inhibitory activity against other tyrosine kinases, including FLT3 and RET. The half-maximal inhibitory concentration (IC50) values from cell-free kinase assays are summarized in the table below, providing a quantitative comparison of its potency against these targets.

Kinase Target	TG101209 IC50 (nM)
JAK2	6[1][2][3][4][5][6]
FLT3	25[1][2][3][4][5][6]
RET	17[1][2][3][4][5][6]

Data represents findings from in vitro cell-free luminescence-based kinase assays.

Experimental Methodology: In Vitro Kinase Inhibition Assay

The IC₅₀ values for **TG101209** were determined using a luminescence-based kinase assay.^[1] This method quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity, as more ATP is consumed.

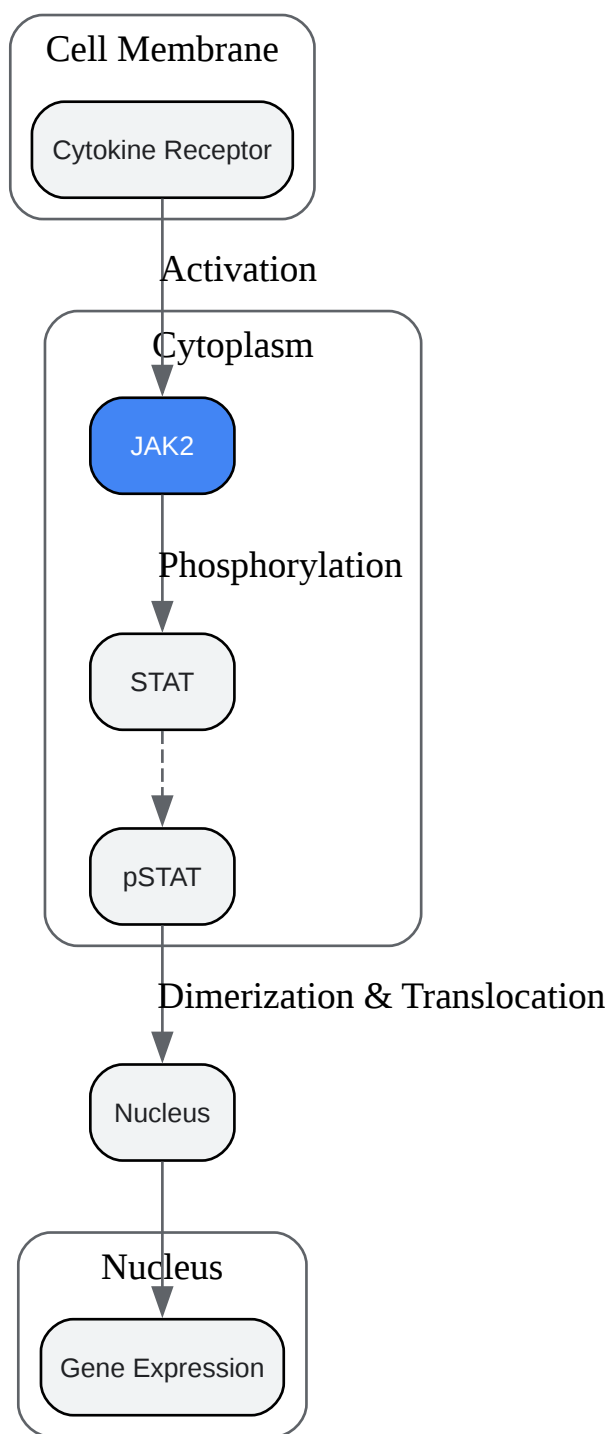
Protocol:

- **Reaction Setup:** Recombinant human JAK2, FLT3, and RET kinases were used for the assays. The kinase reactions were carried out in a buffer solution with the following composition:
 - 40 mM Tris buffer (pH 7.4)
 - 50 mM MgCl₂
 - 800 μM EGTA
 - 350 μM Triton X-100
 - 2 μM β-mercaptoethanol
 - 100 μM peptide substrate^[1]
- **Inhibitor Addition:** Varying concentrations of **TG101209** were added to the reaction mixture to determine its inhibitory effect.
- **Initiation of Reaction:** The kinase reaction was initiated by the addition of ATP to a final concentration of 3 mM.^[1]
- **Incubation:** The reaction mixtures were incubated for 60 minutes, allowing the kinase to phosphorylate its substrate.^[1]

- **Termination and Detection:** The reaction was terminated by the addition of a Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, which uses the remaining ATP.[1]
- **Data Analysis:** The luminescence was quantified using a luminometer. The IC50 values, representing the concentration of **TG101209** required to inhibit 50% of the kinase activity, were calculated from the dose-response curves using non-linear regression analysis.[1]

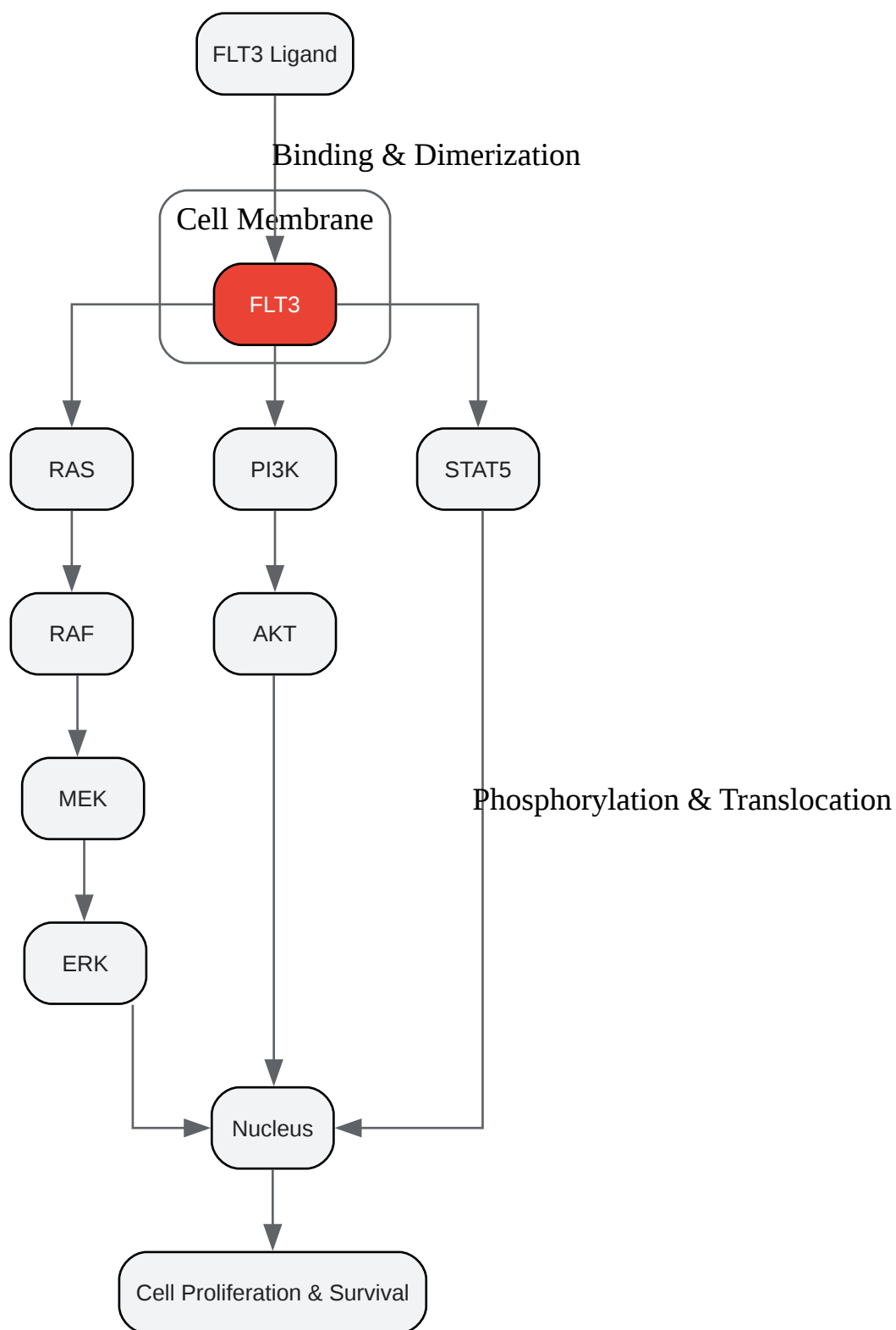
Signaling Pathway Diagrams

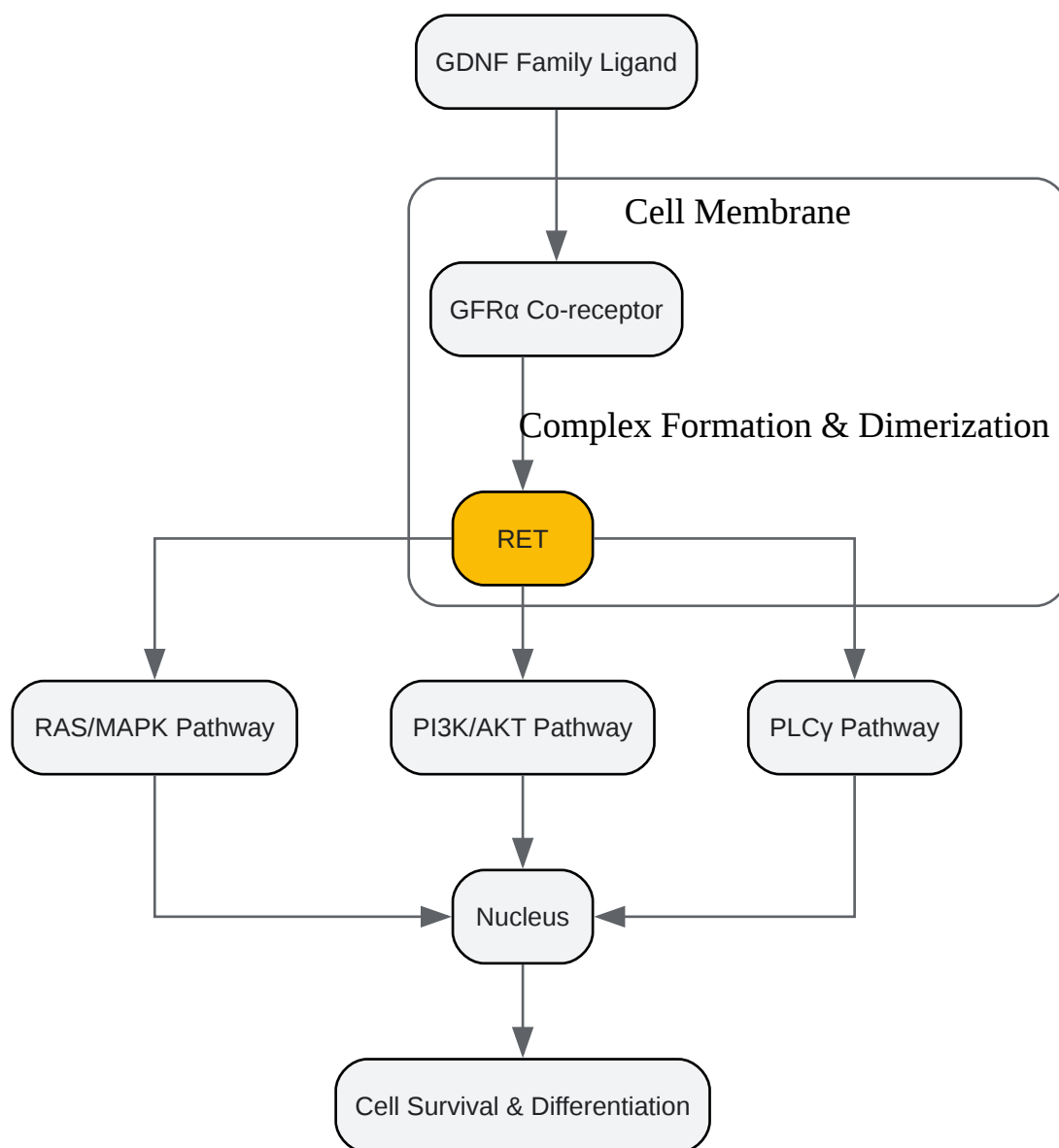
The following diagrams illustrate the canonical signaling pathways of JAK2, FLT3, and RET, highlighting their roles in cellular processes.

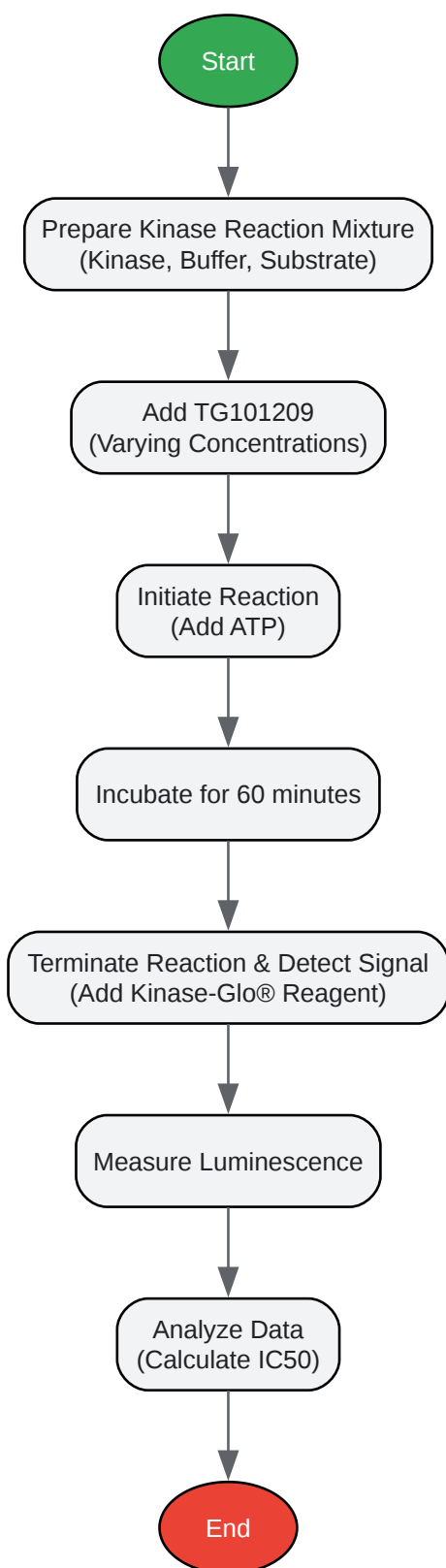


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Caption: JAK2 Signaling Pathway







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References

- 1. TG101209 | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
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